![molecular formula C18H18ClFN2O B248435 1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B248435.png)
1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine, also known as CFP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various medical conditions.
Wirkmechanismus
The exact mechanism of action of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, leading to the suppression of tumor growth and the reduction of inflammation. 1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine has also been found to modulate the levels of neurotransmitters in the brain, leading to its potential use in the treatment of anxiety and depression.
Biochemical and Physiological Effects:
1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine has been shown to exhibit a range of biochemical and physiological effects in the body. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. Additionally, it has been shown to modulate the levels of neurotransmitters in the brain, leading to its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine and its potential therapeutic applications in various medical conditions. Finally, more research is needed to determine the safety and toxicity of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine at different doses and in different populations.
Synthesemethoden
The synthesis of 1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with 2-fluorobenzylamine in the presence of a catalyst. The reaction is carried out in an organic solvent under controlled conditions. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit significant activity against cancer cells, particularly in breast cancer, lung cancer, and leukemia. 1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine has also shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
Produktname |
1-(3-Chlorobenzoyl)-4-(2-fluorobenzyl)piperazine |
---|---|
Molekularformel |
C18H18ClFN2O |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
(3-chlorophenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-6-3-5-14(12-16)18(23)22-10-8-21(9-11-22)13-15-4-1-2-7-17(15)20/h1-7,12H,8-11,13H2 |
InChI-Schlüssel |
UKGTYZAQCVLMAU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.